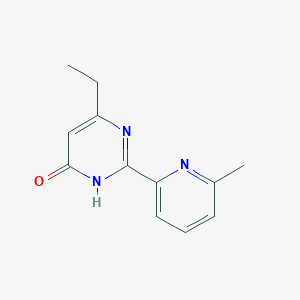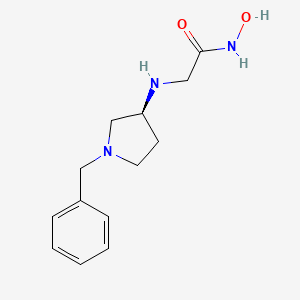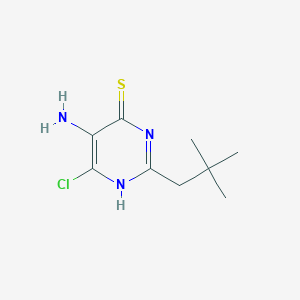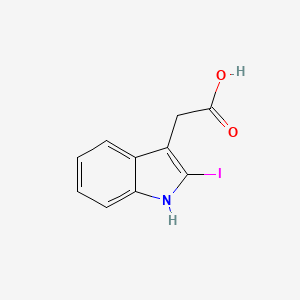![molecular formula C13H11N3S B15212623 Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl- CAS No. 61582-29-4](/img/structure/B15212623.png)
Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with methylthiolating agents. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the imidazo ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or imidazo rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or imidazo rings .
Aplicaciones Científicas De Investigación
6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
2-phenylimidazo[1,2-b]pyridazine: Lacks the methylthio group but shares the core structure.
6-(methylthio)-2-phenylimidazo[1,2-a]pyridine: Similar structure but with a different ring fusion.
6-(methylthio)-2-phenylimidazo[1,2-c]pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
Uniqueness
6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
61582-29-4 |
|---|---|
Fórmula molecular |
C13H11N3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
6-methylsulfanyl-2-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H11N3S/c1-17-13-8-7-12-14-11(9-16(12)15-13)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
RREIUCDAQCDKLC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN2C=C(N=C2C=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)


![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)




![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)

